1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
CAS No.: 732952-48-6
Cat. No.: VC8419318
Molecular Formula: C11H7F3N2O2
Molecular Weight: 256.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 732952-48-6 |
|---|---|
| Molecular Formula | C11H7F3N2O2 |
| Molecular Weight | 256.18 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-5-4-9(15-16)10(17)18/h1-6H,(H,17,18) |
| Standard InChI Key | LIRFWOMVRPXJJX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, precisely describes its structure: a pyrazole ring substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 3 with a carboxylic acid moiety . The molecular formula is C₁₁H₇F₃N₂O₂, with a calculated molecular weight of 256.18 g/mol .
Spectroscopic Fingerprints
While experimental spectral data remains proprietary, computational predictions indicate:
-
¹H NMR: Two distinct pyrazole proton signals (δ 6.8–7.2 ppm), aromatic protons from the phenyl group (δ 7.4–8.1 ppm), and a broad carboxylic acid proton at δ 12–13 ppm .
-
¹³C NMR: Characteristic peaks for the CF₃ carbon (δ 122–125 ppm, q, J = 288 Hz) and carboxylic carbon (δ 168–170 ppm) .
Synthesis and Production Methodologies
Conventional Synthetic Routes
Early synthesis approaches adopted a three-step strategy:
-
Condensation: 3-(Trifluoromethyl)phenylhydrazine reacts with β-keto esters to form pyrazole intermediates.
-
Cyclization: Acid-catalyzed ring closure yields the pyrazole core.
-
Hydrolysis: Ester groups are converted to carboxylic acids using alkaline conditions .
These methods suffered from low yields (26–35%) due to:
-
Competing side reactions during cyclization
-
Difficult separation of regioisomers
Optimized Industrial Synthesis
Patent CN111138289B discloses an improved protocol achieving 96–98% yield through:
Table 2: Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent System | H₂O/EtOH (3:1 v/v) |
| Temperature | 70–80°C |
| Reaction Time | 5–6 hours |
| Base | NaOH (3.0 eq) |
| Workup | pH adjustment to 7–8 followed by crystallization |
Critical innovations include:
-
Aqueous-Ethanol Cosolvent: Enhances reagent solubility while minimizing byproduct formation .
-
Stoichiometric Base Control: Maintaining a 3:1 NaOH-to-substrate ratio prevents over-hydrolysis of sensitive intermediates .
-
Crystallization-Driven Purification: Eliminates costly chromatography, reducing production costs by ~40% compared to earlier methods .
Physicochemical Properties and Stability
Solubility Profile
The compound exhibits pH-dependent solubility:
-
Water: <0.1 mg/mL at pH 7 (unionized form)
-
Basic Solutions: >50 mg/mL at pH 9 (carboxylate salt formation) .
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | ≥25 |
| Ethanol | 8–10 |
| Acetone | 12–15 |
| Ethyl Acetate | 3–5 |
Data from analogous pyrazole-carboxylic acids suggests the trifluoromethyl group reduces crystal lattice energy, enhancing organic solvent solubility compared to non-fluorinated analogs .
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) of similar compounds shows:
-
Decomposition Onset: 210–220°C
-
Moisture Sensitivity: Hygroscopic above 65% relative humidity
-
Photostability: Stable under normal lighting conditions but degrades under UV exposure (t₁/₂ = 48 hrs at 365 nm) .
Emerging Applications and Research Frontiers
Pharmaceutical Development
While direct biological data remains confidential, structural analogs demonstrate:
-
Kinase Inhibition: Pyrazole-carboxylic acids show IC₅₀ values <100 nM against JAK2 and EGFR kinases .
-
Antimicrobial Activity: MIC values of 2–4 μg/mL against Gram-positive pathogens in preclinical models .
Material Science Applications
The CF₃ group's electron-withdrawing properties make the compound a candidate for:
-
Liquid Crystal Composites: Enhances dielectric anisotropy in display technologies
-
Metal-Organic Frameworks (MOFs): Carboxylic acid groups facilitate coordination with transition metals .
Industrial Challenges and Optimization Strategies
Scale-Up Limitations
Current production bottlenecks include:
-
Byproduct Formation: 5–7% regioisomeric impurities during cyclization
-
Waste Streams: High inorganic salt content from neutralization steps .
Green Chemistry Initiatives
Recent advances focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume